Superior Oral Bioavailability Compared to Etomidate
In a direct pharmacokinetic comparison in mice, metomidate demonstrated 52% higher absolute oral bioavailability than its close structural analog, etomidate [1]. This difference has implications for route of administration and dosing in preclinical models.
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | 21.3% |
| Comparator Or Baseline | Etomidate: 14.0%; Propoxate: 15.3% |
| Quantified Difference | 7.3 percentage points higher (52% relative increase over etomidate) |
| Conditions | Mouse model; oral administration of 10 mg/kg; analysis by UPLC-MS/MS [1]. |
Why This Matters
Higher oral bioavailability in preclinical models can simplify experimental design for oral dosing studies and may indicate superior potential for oral formulation development compared to etomidate.
- [1] Ma J, Zhuo S, Chen S, Dong X, Hu L, Wang X. Pharmacokinetic and Bioavailability Analysis of Etomidate, Metomidate, and Propoxate in Mice Using UPLC–MS/MS. Biomed Chromatogr. 2025;e70242. View Source
